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Compound of Interest

Compound Name: AZD1080

Cat. No.: B1665930 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical data for AZD1080, a

selective Glycogen Synthase Kinase-3 (GSK-3) inhibitor, with other relevant alternatives. The

objective is to critically assess the translational relevance of AZD1080's preclinical findings by

presenting key experimental data, detailed methodologies, and visual representations of its

mechanism of action and experimental workflows.

Executive Summary
AZD1080 is a potent, selective, orally active, and brain-permeable ATP-competitive inhibitor of

GSK-3.[1] Preclinical studies in rodent models of neurodegenerative diseases, such as

Alzheimer's disease and motor neuron disease, have demonstrated its potential to inhibit tau

phosphorylation and rescue synaptic plasticity deficits.[2][3] Despite promising early-stage

data, the clinical development of AZD1080 was discontinued due to toxicity observed in

preclinical animal studies, specifically histopathological changes in the gallbladder of dogs. This

guide provides a comparative analysis of AZD1080's preclinical profile against other GSK-3

inhibitors, including Tideglusib, AR-A014418, and Lithium, to contextualize its therapeutic

potential and translational challenges.
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The following tables summarize the quantitative data for AZD1080 and its comparators,

focusing on in vitro potency and in vivo preclinical findings.

Table 1: In Vitro Potency and Selectivity of GSK-3 Inhibitors

Compound Target(s) Ki (nM) IC50 (nM)
Selectivity
Profile

AZD1080 GSK-3α, GSK-3β
6.9 (GSK-3α), 31

(GSK-3β)[1]

324 (in cells

expressing

human tau)[1]

>14-fold

selective against

CDK2, CDK5,

CDK1, and Erk2

Tideglusib
GSK-3β (non-

ATP competitive)
-

~60 (in cell-free

assay)

Irreversible

inhibitor of GSK-

3β

AR-A014418 GSK-3 - 38

Selective for

GSK-3 over

other kinases

including CDKs

Lithium

GSK-3 (non-

competitive with

substrate or ATP)

-

1,000,000 -

2,000,000 (1-2

mM)

Non-selective,

competes with

Mg2+

Table 2: Summary of In Vivo Preclinical Data for GSK-3 Inhibitors
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Compound Animal Model Key Findings

AZD1080
Rodent models of Alzheimer's

Disease

Subchronic administration

reversed cognitive deficits and

rescued dysfunctional

synapses. Inhibited tau

phosphorylation in the rat

brain.

Preclinical mouse model of

Motor Neuron Disease (MND)

Proposed for evaluation to

determine therapeutic potential

in MND.

Tideglusib
Transgenic mouse models of

Alzheimer's Disease

Reduced amyloid-beta

deposition, tau

phosphorylation, gliosis, and

neuronal loss; reversed spatial

memory deficits.

Patient-derived xenograft

models of rhabdomyosarcoma

No effect on in vivo tumor

growth.

AR-A014418
Mouse model of neuropathic

pain

Produced significant

antihyperalgesic effects.

Rat forced swim test (model for

antidepressant efficacy)

Reduced immobility time,

suggesting antidepressant-like

effects.

Transgenic mouse model of

ALS

Attenuated motor neuron

death and improved cognition.

Lithium Various animal models

Neuroprotective effects in

models of brain injury and

neurodegeneration.

C2C12 myoblast cells

Inhibited GSK-3 and enhanced

myoblast fusion at low

therapeutic doses.
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Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and

comparison of the presented data.

GSK-3 Kinase Activity Assay
A common method to determine the in vitro potency of GSK-3 inhibitors is a kinase activity

assay.

Enzyme and Substrate Preparation: Recombinant human GSK-3β is used as the enzyme

source. A synthetic peptide substrate, often derived from a known GSK-3 substrate like

glycogen synthase, is used.

Inhibitor Incubation: The GSK-3 enzyme is pre-incubated with varying concentrations of the

test inhibitor (e.g., AZD1080) for a defined period.

Kinase Reaction: The kinase reaction is initiated by adding ATP (often radiolabeled, e.g., γ-

³²P-ATP) and the peptide substrate.

Detection: After incubation, the reaction is stopped, and the amount of phosphorylated

substrate is quantified. For radiolabeled assays, this can be done by measuring the

incorporation of ³²P into the substrate using techniques like scintillation counting.

Data Analysis: The inhibitor concentration that causes 50% inhibition of GSK-3 activity (IC50)

is calculated from the dose-response curve.

Cellular Assays for Tau Phosphorylation
To assess the effect of inhibitors on a key downstream target of GSK-3 in a cellular context, tau

phosphorylation assays are employed.

Cell Culture: Cells expressing human tau, such as neuroblastoma cell lines, are cultured.

Compound Treatment: Cells are treated with different concentrations of the GSK-3 inhibitor

for a specified duration.
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Cell Lysis and Protein Quantification: Cells are lysed to extract proteins, and the total protein

concentration is determined.

Western Blotting: Equal amounts of protein from each treatment group are separated by

SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies

specific for phosphorylated tau (at various epitopes) and total tau.

Analysis: The ratio of phosphorylated tau to total tau is quantified to determine the extent of

inhibition of tau phosphorylation.

Rodent Models of Neurodegenerative Disease
Preclinical efficacy is often evaluated in transgenic or pharmacologically induced animal

models that recapitulate aspects of human diseases.

Alzheimer's Disease Models: Transgenic mice overexpressing human amyloid precursor

protein (APP) and presenilin-1 (PS1) are commonly used. These mice develop age-

dependent amyloid plaques and cognitive deficits.

Treatment: Animals receive the test compound (e.g., AZD1080) or vehicle via a relevant

route of administration (e.g., oral gavage) for a specified duration.

Behavioral Testing: Cognitive function is assessed using tasks such as the Morris water

maze or contextual fear conditioning.

Biochemical Analysis: After the treatment period, brain tissue is collected to measure

levels of phosphorylated tau, amyloid-beta plaques, and other relevant biomarkers.

Motor Neuron Disease Models: The SOD1G93A transgenic mouse is a widely used model

for amyotrophic lateral sclerosis (ALS), a form of motor neuron disease. These mice exhibit

progressive motor neuron degeneration and paralysis.

Treatment: Similar to AD models, animals are treated with the compound or vehicle.

Functional Assessment: Motor function and disease progression are monitored using tests

like rotarod performance, grip strength, and survival analysis.
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Histological Analysis: Spinal cord and muscle tissues are examined for motor neuron loss

and muscle atrophy.

Mandatory Visualization
Signaling Pathway of GSK-3 Inhibition
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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